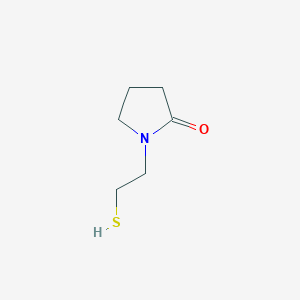
1-(2-Mercaptoethyl)pyrrolidin-2-one
描述
1-(2-Mercaptoethyl)pyrrolidin-2-one, commonly known as MEPO, is a sulfur-containing compound that has been extensively studied for its potential applications in various fields of science. MEPO has been found to possess unique properties that make it an attractive candidate for use in scientific research. In
科学研究应用
MEPO has been studied for its potential applications in various fields of science, including biochemistry, pharmacology, and neurology. It has been found to possess antioxidant properties, which make it a potential therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease. MEPO has also been studied for its potential use as a radioprotective agent, as it has been found to protect against radiation-induced damage.
作用机制
MEPO exerts its effects through multiple mechanisms, including its ability to scavenge free radicals and inhibit oxidative stress. It has also been found to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways. MEPO has been found to have a neuroprotective effect, which may be due to its ability to inhibit apoptosis and reduce inflammation.
生化和生理效应
MEPO has been found to have a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which may be beneficial in the treatment of various diseases. MEPO has also been found to improve cognitive function and memory in animal models, which may be due to its neuroprotective effects.
实验室实验的优点和局限性
MEPO has several advantages for use in lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
未来方向
There are several future directions for research on MEPO. One potential area of research is the development of MEPO-based therapeutics for the treatment of neurodegenerative diseases. Another potential area of research is the use of MEPO as a radioprotective agent in cancer treatment. Further studies are needed to fully understand the mechanism of action of MEPO and its potential applications in various fields of science.
In conclusion, MEPO is a sulfur-containing compound with unique properties that make it an attractive candidate for use in scientific research. Its synthesis method has been well-established, and it has been studied for its potential applications in various fields of science. MEPO exerts its effects through multiple mechanisms, including its ability to scavenge free radicals and inhibit oxidative stress. It has several advantages for use in lab experiments, but also has some limitations. Further studies are needed to fully understand the potential of MEPO in various fields of science.
合成方法
MEPO can be synthesized by reacting 2-bromoethylamine hydrobromide with 2-pyrrolidone-5-one in the presence of a base such as sodium hydroxide. The resulting product is then treated with sodium hydrosulfide to yield MEPO. This synthesis method has been well-established and has been used in numerous studies.
属性
IUPAC Name |
1-(2-sulfanylethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c8-6-2-1-3-7(6)4-5-9/h9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBODMFWMIWWZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065663 | |
| Record name | 2-Pyrrolidinone, 1-(2-mercaptoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Mercaptoethyl)pyrrolidin-2-one | |
CAS RN |
13839-15-1 | |
| Record name | 1-(2-Mercaptoethyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13839-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 1-(2-mercaptoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013839151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 1-(2-mercaptoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyrrolidinone, 1-(2-mercaptoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-mercaptoethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)






